1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride
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Overview
Description
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H10FN2·HCl. It is a cyclopropane derivative with a fluorinated pyridine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a pyridine derivative. The reaction conditions often include the use of a fluorinated pyridine precursor, a cyclopropanating agent, and a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups onto the cyclopropane ring .
Scientific Research Applications
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
- 1-(3-Chloro-4-pyridyl)cyclopropanamine hydrochloride
- 1-(3-Bromo-4-pyridyl)cyclopropanamine hydrochloride
Uniqueness
1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
PTAQPLVREIRKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)F)N.Cl |
Origin of Product |
United States |
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